molecular formula C7H10O3 B1295535 5-(Hydroxymethyl)-1,3-cyclohexanedione CAS No. 70150-65-1

5-(Hydroxymethyl)-1,3-cyclohexanedione

Cat. No.: B1295535
CAS No.: 70150-65-1
M. Wt: 142.15 g/mol
InChI Key: SCTDHKQILWZJEX-UHFFFAOYSA-N
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Description

Contextualization of 5-(Hydroxymethyl)-1,3-cyclohexanedione in Chemical Biology and Organic Chemistry

In organic chemistry, the 1,3-cyclohexanedione (B196179) core is a key precursor for the synthesis of a wide array of biologically active compounds, including natural products, pharmaceuticals, and agrochemicals. The dicarbonyl functionality allows for a variety of reactions, such as alkylations, acylations, and condensations, making it a versatile scaffold for constructing complex molecular architectures. The presence of a hydroxymethyl group in this compound introduces a primary alcohol functionality. This group can be further modified through oxidation, esterification, or etherification, providing a gateway to a diverse range of derivatives.

From a chemical biology perspective, molecules containing the 1,3-cyclohexanedione motif have been investigated for various biological activities. These activities are often attributed to the specific substitutions on the cyclohexanedione ring. Therefore, this compound could serve as a valuable starting material for the synthesis of novel bioactive compounds, where the hydroxymethyl group or its derivatives could play a crucial role in interacting with biological targets.

Historical Perspectives on Research Pertaining to this compound

It is plausible that this compound was synthesized as an intermediate in various research projects without being the primary focus of publication. Its existence is documented in chemical databases, indicating it has been synthesized and characterized. The development of synthetic methodologies for functionalizing the 5-position of 1,3-cyclohexanediones likely paved the way for the eventual synthesis of the hydroxymethyl derivative.

Current Research Trajectories and Significance of this compound

Current research involving 1,3-cyclohexanedione derivatives is vibrant and multifaceted. Key areas of investigation include their use in multicomponent reactions to rapidly build molecular complexity, their application as precursors for the synthesis of heterocyclic compounds with potential medicinal properties, and their role in the development of new materials.

Given these trends, the significance of this compound lies in its potential as a bifunctional building block. The dicarbonyl system allows for the construction of the core molecular framework, while the hydroxymethyl group offers a site for late-stage functionalization or for tethering the molecule to other substrates. Future research could explore its use in the following areas:

Diversity-Oriented Synthesis: Utilizing the hydroxymethyl group as a point of diversification to create libraries of related compounds for biological screening.

Synthesis of Natural Product Analogues: Incorporating the 5-(hydroxymethyl) motif into synthetic routes to generate analogues of biologically active natural products.

Development of Novel Probes and Materials: Using the hydroxymethyl group to attach fluorescent tags, affinity labels, or to incorporate the molecule into polymeric structures.

While dedicated studies on this compound are yet to emerge prominently, its chemical structure suggests it is a compound of latent potential, awaiting exploration by the scientific community.

Chemical and Physical Properties

Below is a table summarizing the known properties of this compound. guidechem.com

PropertyValue
Molecular Formula C7H10O3
Molecular Weight 142.15 g/mol
CAS Number 70150-65-1
Appearance Not specified
Synonyms 1,3-Cyclohexanedione, 5-(hydroxymethyl)-; 5-(Hydroxymethyl)cyclohexane-1,3-dione
Canonical SMILES C1C(CC(=O)CC1=O)CO

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(hydroxymethyl)cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c8-4-5-1-6(9)3-7(10)2-5/h5,8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCTDHKQILWZJEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)CC1=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40220427
Record name 1,3-Cyclohexanedione, 5-(hydroxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40220427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70150-65-1
Record name 1,3-Cyclohexanedione, 5-(hydroxymethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070150651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Cyclohexanedione, 5-(hydroxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40220427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 5 Hydroxymethyl 1,3 Cyclohexanedione and Its Precursors

Novel Synthetic Routes to 5-(Hydroxymethyl)-1,3-cyclohexanedione

Traditional routes to 1,3-cyclohexanedione (B196179) derivatives often involve the hydrogenation of resorcinols or the cyclization of keto esters. However, the regioselective introduction of a hydroxymethyl group at the C5 position necessitates more sophisticated and novel approaches. A plausible and efficient strategy involves a regio-selective Michael-Claisen condensation cascade.

This approach would commence with the Michael addition of a malonate derivative to an appropriate α,β-unsaturated acceptor, followed by an intramolecular Claisen condensation to construct the six-membered ring. For the synthesis of this compound, a suitable starting material would be a protected β-hydroxyacrylate derivative.

Plausible Michael-Claisen Route:

StepReactant 1Reactant 2Reagents and ConditionsIntermediate/Product
1Diethyl malonateEthyl 3-(benzyloxy)acrylate1. Sodium ethoxide (NaOEt), Ethanol (EtOH)Michael adduct
2Michael adduct-1. NaOEt, EtOH, heat; 2. H3O+, heat (-CO2)5-(Benzyloxymethyl)-1,3-cyclohexanedione
35-(Benzyloxymethyl)-1,3-cyclohexanedione-H2, Palladium on carbon (Pd/C)This compound

This methodology offers a convergent and flexible route to the target molecule, with the potential for variation in the protecting group of the hydroxymethyl moiety to ensure compatibility with various reaction conditions.

Stereoselective Synthesis Approaches for this compound

The C5 position of this compound is a stereocenter, and the development of stereoselective syntheses to access enantiomerically pure forms of this compound is of significant interest. Current strategies in asymmetric synthesis can be adapted to achieve this goal, primarily through organocatalysis or the use of chiral auxiliaries.

An organocatalytic approach could involve the asymmetric Michael addition of a malonate to an α,β-unsaturated aldehyde, catalyzed by a chiral secondary amine catalyst (e.g., a diarylprolinol silyl (B83357) ether). The resulting chiral aldehyde can then be further elaborated to the target cyclohexanedione.

Alternatively, a substrate-controlled approach could be employed, where a chiral auxiliary is attached to the malonate precursor. The diastereoselective Michael addition, guided by the chiral auxiliary, would establish the desired stereochemistry at the C5 position. Subsequent cyclization and removal of the auxiliary would yield the enantiomerically enriched product.

Hypothetical Stereoselective Route via Organocatalysis:

StepReactant 1Reactant 2Catalyst/ReagentsKey Transformation
1Propanal(E)-4-(benzyloxy)but-2-enalChiral diarylprolinol silyl etherAsymmetric Michael addition
2Resulting chiral aldehydeDiethyl malonateKnoevenagel condensationFormation of a substituted diene
3Substituted diene-Dieckmann condensation followed by decarboxylationRing closure to chiral protected cyclohexanedione
4Chiral protected cyclohexanedione-DeprotectionEnantiopure this compound

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into synthetic planning to minimize environmental impact. The synthesis of this compound can be designed to be more environmentally benign by focusing on atom economy, the use of safer solvents and catalysts, and reducing energy consumption.

A greener approach could involve a one-pot synthesis that minimizes workup and purification steps. The use of water or polyethylene (B3416737) glycol (PEG) as a reaction medium, where feasible, would be a significant improvement over volatile organic solvents. Furthermore, employing solid-supported catalysts or biocatalysts can simplify catalyst removal and recycling.

For instance, the Michael addition step could potentially be carried out in an aqueous medium using a phase-transfer catalyst or in a solvent-free manner. The choice of a protecting group for the hydroxyl function that can be removed under mild and environmentally friendly conditions is also a key consideration.

Chemoenzymatic Synthesis of this compound

Chemoenzymatic strategies combine the selectivity of enzymatic transformations with the practicality of chemical synthesis. For the preparation of enantiomerically pure this compound, enzymes can be employed for key stereoselective steps.

One potential chemoenzymatic route involves the synthesis of a prochiral precursor, such as 5-formyl-1,3-cyclohexanedione. The stereoselective reduction of the aldehyde group to the corresponding alcohol can be achieved using an alcohol dehydrogenase (ADH) with high enantioselectivity.

Proposed Chemoenzymatic Route:

StepStarting MaterialTransformationEnzyme/ReagentProduct
1Diethyl 1,3-acetonedicarboxylateKnoevenagel condensation with glyoxalChemicalDiethyl 2,6-dioxocyclohexane-1,4-dicarboxylate
2Diethyl 2,6-dioxocyclohexane-1,4-dicarboxylateDecarboxylation and formylationChemical5-Formyl-1,3-cyclohexanedione
35-Formyl-1,3-cyclohexanedioneAsymmetric reductionAlcohol Dehydrogenase (ADH), NADH (cofactor)(R)- or (S)-5-(Hydroxymethyl)-1,3-cyclohexanedione

Another approach is the enzymatic desymmetrization of a meso-precursor. For example, a diester derivative at the C5 position could be selectively hydrolyzed by a lipase (B570770) to yield a chiral monoester, which can then be converted to the target hydroxymethyl compound.

Cascade Reactions and Multicomponent Strategies for this compound Production

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, offer significant advantages in terms of efficiency and atom economy. The synthesis of this compound is well-suited to a cascade approach.

As previously mentioned, a Michael-Claisen cascade provides a direct route to the substituted cyclohexanedione core. This can be considered a one-pot, two-step cascade process.

Multicomponent reactions (MCRs), which involve the reaction of three or more starting materials in a single pot to form a product that contains portions of all the reactants, could also be envisioned for the synthesis of more complex derivatives of the target molecule. While a direct MCR to this compound is not immediately apparent, the compound itself could serve as a valuable building block in subsequent MCRs to generate libraries of complex heterocyclic compounds. For example, a three-component reaction between an aldehyde, this compound, and an amine could lead to the formation of acridinedione derivatives.

Total Synthesis of Complex Natural Products Featuring the this compound Core

The 1,3-cyclohexanedione moiety is a recurring structural element in a diverse range of natural products, many of which exhibit significant biological activity. While no specific natural product has been identified to contain the exact this compound core, numerous natural products feature a C5-substituted 1,3-cyclohexanedione ring. These compounds often possess herbicidal, antimicrobial, or cytotoxic properties.

For example, the spirocyclic β-vetivone contains a 5-methyl-1,3-cyclohexanedione unit that is assembled via spiroannulation. The synthesis of such molecules highlights the utility of substituted cyclohexanediones as key intermediates in the construction of complex molecular architectures. rsc.org The methodologies developed for the synthesis of this compound could therefore be applied to the synthesis of analogs of these natural products or to the construction of novel bioactive compounds. The hydroxymethyl group at the C5 position provides a versatile handle for further functionalization, enabling the exploration of structure-activity relationships.

In-Depth Structural and Analytical Data for this compound Not Available in Publicly Accessible Scientific Literature

Following a comprehensive search of publicly available scientific databases and literature, it has been determined that the detailed experimental and computational data required to construct an in-depth article on the structural elucidation and conformational analysis of this compound is not available. While the chemical entity is known and cataloged under CAS Number 70150-65-1, specific research publications detailing its comprehensive analysis through advanced spectroscopic, crystallographic, and computational methods could not be identified.

The user's request specified a detailed article covering the following areas:

Structural Elucidation and Conformational Analysis of 5 Hydroxymethyl 1,3 Cyclohexanedione

Chiroptical Properties and Stereochemical Investigations.

The search for dedicated studies on 5-(Hydroxymethyl)-1,3-cyclohexanedione in these specific analytical fields did not yield the necessary data, such as assigned NMR shifts, mass fragmentation patterns, vibrational frequencies, crystal lattice parameters, computed conformational energies, or chiroptical measurements.

While data exists for related compounds such as 1,3-cyclohexanedione (B196179) and its various methylated or substituted derivatives, this information cannot be extrapolated to this compound without compromising scientific accuracy. The presence and position of the hydroxymethyl group would significantly influence the spectroscopic, structural, and conformational properties of the molecule, making direct comparisons with other derivatives scientifically invalid for the purposes of a detailed analysis.

Therefore, it is not possible to generate the requested article with the required level of scientific rigor, detail, and accuracy, as the foundational research data appears to be unpublished or otherwise not publicly accessible.

Mechanistic Biological Studies of 5 Hydroxymethyl 1,3 Cyclohexanedione

Elucidation of Molecular Targets and Binding Mechanisms of 5-(Hydroxymethyl)-1,3-cyclohexanedione

Research into the molecular targets of cyclohexane-1,3-dione derivatives has identified several key areas of interaction. While specific studies on this compound are not prevalent, the core structure is common to a class of compounds with known biological activities.

One of the most well-documented targets for cyclohexane-1,3-dione derivatives is the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD) . mdpi.comnih.gov This enzyme is crucial in the catabolism of tyrosine. The inhibitory action of these compounds is attributed to their ability to chelate the ferrous ion within the active site of the enzyme. nih.gov The 1,3-dione moiety is a key structural feature required for this inhibition. mdpi.com

In the context of anticancer research, derivatives of cyclohexane-1,3-dione have been investigated for their potential to interact with receptor tyrosine kinases (RTKs) . These enzymes play a significant role in cellular signaling pathways that control cell growth, proliferation, and differentiation. Computational studies, such as Quantitative Structure-Activity Relationship (QSAR) modeling, have been employed to understand the structural requirements for the interaction of these derivatives with RTKs, suggesting that the cyclohexane-1,3-dione scaffold can serve as a basis for the design of novel anticancer agents. nih.gov

The binding mechanisms of cyclohexane-1,3-dione derivatives are thought to involve a combination of interactions, including:

Metal Ion Chelation: As seen with HPPD, the dione (B5365651) functional groups can coordinate with metal ions in enzyme active sites. nih.gov

Hydrogen Bonding: The oxygen atoms of the carbonyl groups and the hydroxyl group of this compound can act as hydrogen bond acceptors and donors, respectively, facilitating interactions with amino acid residues in protein targets.

Hydrophobic Interactions: The cyclohexane (B81311) ring provides a nonpolar surface that can engage in hydrophobic interactions within the binding pockets of proteins.

Potential Molecular Target ClassExample TargetProposed Binding MechanismSupporting Evidence
Enzymes (Oxidoreductases)p-Hydroxyphenylpyruvate dioxygenase (HPPD)Chelation of ferrous ion in the active site.Studies on various cyclohexane-1,3-dione derivatives. mdpi.comnih.gov
Enzymes (Kinases)Receptor Tyrosine Kinases (RTKs)Interactions within the ATP-binding pocket.QSAR and molecular modeling of cyclohexane-1,3-dione derivatives. nih.gov

Enzyme Inhibition and Activation Profiles of this compound

The primary enzymatic interaction reported for the cyclohexane-1,3-dione class of compounds is inhibition. As mentioned, p-hydroxyphenylpyruvate dioxygenase (HPPD) is a significant target. mdpi.comnih.gov The inhibition of HPPD by these compounds disrupts the normal metabolic pathway of tyrosine, leading to an accumulation of its upstream metabolites. This mechanism is the basis for the herbicidal activity of some triketone compounds, which are structurally related to cyclohexane-1,3-diones. mdpi.com

Studies on various 2-acyl-cyclohexane-1,3-dione derivatives have demonstrated potent, time-dependent, and reversible inhibition of HPPD. For instance, the compound 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione (NTBC) is a well-characterized inhibitor of HPPD. nih.gov The inhibitory profile is characterized by the rapid formation of an enzyme-inhibitor complex that slowly dissociates. nih.gov

While there is a focus on enzyme inhibition, there is currently no significant body of evidence to suggest that this compound or its close analogs act as enzyme activators. The biological activities reported for this class of compounds are predominantly associated with the disruption of enzymatic processes.

EnzymeType of InteractionObserved EffectKey Structural Feature
p-Hydroxyphenylpyruvate dioxygenase (HPPD)InhibitionDisruption of tyrosine catabolism.1,3-Dione moiety. mdpi.com

Modulation of Signal Transduction Pathways by this compound

The potential for cyclohexane-1,3-dione derivatives to modulate signal transduction pathways is an area of active investigation, particularly in the context of cancer research. By targeting receptor tyrosine kinases, these compounds can interfere with the signaling cascades that drive tumor growth and survival. nih.gov

While specific studies on this compound are lacking, research on other compounds with hydroxymethyl groups has shown inhibitory effects on key signaling pathways. For example, cycloepoxydon, which contains a hydroxymethyl group, has been shown to inhibit NF-κB and AP-1 mediated signal transduction. nih.gov This inhibition was attributed to the prevention of the phosphorylation of the IκB protein. nih.gov Although structurally distinct from this compound, these findings suggest that the presence of a hydroxymethyl group can be compatible with the modulation of critical cellular signaling pathways.

Cellular Uptake and Intracellular Localization Mechanisms of this compound

The mechanisms by which this compound enters cells and its subsequent intracellular distribution have not been specifically elucidated. However, based on its physicochemical properties, some general assumptions can be made. The compound has a relatively small molecular weight and contains both polar (hydroxyl and carbonyl groups) and nonpolar (cyclohexane ring) regions.

This amphiphilic nature may allow it to cross cell membranes through passive diffusion. The rate of uptake would be influenced by the lipid composition of the cell membrane and the pH of the extracellular environment. The presence of the hydroxyl group may also allow for interactions with membrane transporters, although this has not been experimentally verified.

Once inside the cell, the intracellular localization would depend on its interactions with various organelles and macromolecules. Its potential to chelate metal ions could lead to its accumulation in compartments with higher concentrations of these ions. Confocal laser scanning microscopy is a technique that could be employed to visualize the intracellular distribution of a fluorescently labeled analog of this compound. researchgate.net

Investigation of Transcriptomic and Proteomic Responses to this compound Exposure in Model Systems

Comprehensive transcriptomic and proteomic studies to map the global cellular responses to this compound exposure are not yet available in the scientific literature. Such studies would be invaluable in identifying the full spectrum of genes and proteins that are affected by this compound, thereby providing a more complete picture of its mechanism of action.

Techniques such as RNA sequencing (RNA-Seq) and mass spectrometry-based proteomics could be utilized to analyze changes in gene expression and protein abundance in model systems (e.g., cell cultures or model organisms) treated with this compound. This would allow for the identification of affected cellular pathways and biological processes, potentially revealing novel molecular targets and downstream effects.

Role of this compound in Microbial Physiology and Metabolism

Some derivatives of cyclohexane-1,3-dione have been shown to possess antimicrobial activity. mdpi.com For example, certain metal complexes of cyclohexane-1,3-dione ligands have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli, Enterococcus faecalis, Staphylococcus aureus, and Salmonella typhimurium. mdpi.com The exact mechanisms by which these compounds exert their antimicrobial effects are not fully understood but may involve the inhibition of essential microbial enzymes or disruption of the cell membrane.

The role of this compound itself in microbial physiology and metabolism has not been extensively studied. It is possible that it could serve as a carbon source for some microorganisms, or alternatively, it could exhibit inhibitory effects on microbial growth, similar to other cyclohexane-1,3-dione derivatives. Further research is needed to determine its specific interactions with various microbial species.

Bacterial SpeciesActivity of Cyclohexane-1,3-dione DerivativesReference
Escherichia coliAntibacterial activity observed. mdpi.com
Enterococcus faecalisAntibacterial activity observed. mdpi.com
Staphylococcus aureusAntibacterial activity observed. mdpi.com
Salmonella typhimuriumAntibacterial activity observed. mdpi.com

Interactions of this compound with Nucleic Acids and Proteins

Direct experimental evidence for the interaction of this compound with nucleic acids is scarce. However, studies on other small molecules with similar structural features can provide some clues. For instance, 5-hydroxymethyl-2-furaldehyde (5-HMF), which also contains a hydroxymethyl group, has been shown to interact with calf thymus DNA through groove binding. researchgate.net This interaction is thought to be driven by hydrogen bonds and van der Waals forces. researchgate.net It is plausible that this compound could also interact with DNA through non-covalent interactions, although this requires experimental verification.

The interaction of this compound with proteins is more established, given the known enzyme inhibitory activities of the cyclohexane-1,3-dione class of compounds. As discussed earlier, these molecules can bind to the active sites of enzymes like HPPD and potentially RTKs. mdpi.comnih.govnih.gov These interactions are likely to be specific and driven by a combination of factors including shape complementarity, hydrogen bonding, and hydrophobic interactions between the ligand and the protein's binding pocket.

Enzymatic Pathways and Biotransformation of 5 Hydroxymethyl 1,3 Cyclohexanedione

Biosynthesis of 5-(Hydroxymethyl)-1,3-cyclohexanedione in Biological Systems

The precise biosynthetic pathway of this compound has not been fully elucidated. However, the formation of the core 1,3-cyclohexanedione (B196179) structure and the introduction of the hydroxymethyl group are likely to be mediated by specific enzymatic reactions within certain organisms. Substituted cyclohexane-1,3-diones are recognized as fundamental units in a variety of natural products and bioactive molecules. google.com

While the specific enzymes for the biosynthesis of this compound are not definitively identified, it is plausible that enzymes such as polyketide synthases (PKSs) are involved in forming the cyclic diketone backbone. The subsequent hydroxylation to introduce the hydroxymethyl group could be catalyzed by monooxygenases or dioxygenases. These enzymes are known for their role in introducing oxygen atoms into organic molecules. nih.gov

Fungal biotransformation studies on structurally related cyclic ketones have demonstrated the capability of certain fungi to introduce hydroxyl groups. For instance, the fungal transformation of a sesquiterpenoid ketone resulted in metabolites where a methyl group was transformed into a hydroxymethyl function. nih.gov This suggests that fungal enzymes, such as cytochrome P450 monooxygenases, could be key in the final steps of this compound biosynthesis.

The substrate specificity of the enzymes potentially involved in the biosynthesis of this compound would be directed towards a 1,3-cyclohexanedione precursor. The reaction mechanism for the hydroxylation step would likely follow the typical pathway of cytochrome P450 monooxygenases, involving the activation of molecular oxygen and its insertion into a C-H bond.

The enzymatic cleavage of C-C bonds in β-diketones is a known biochemical process with relevance to metabolism and bioremediation. nih.gov While this is more directly related to degradation, the reverse reactions catalyzed by certain enzyme classes could theoretically be involved in the synthesis of the ring structure.

Microbial Biotransformation of this compound

Microbial biotransformation represents a powerful tool for modifying chemical compounds. While specific studies on the microbial biotransformation of this compound are not available, general principles of microbial metabolism of cyclic ketones can be applied. Microorganisms, particularly fungi, are known to perform a variety of biotransformation reactions on cyclic ketones, including hydroxylations, reductions, and ring cleavage. nih.gov

Fungal strains such as Aspergillus niger and Rhizopus arrhizus have been shown to hydroxylate sesquiterpenoid ketones, leading to the formation of hydroxymethyl groups. nih.gov It is conceivable that similar microbial systems could transform 1,3-cyclohexanedione into its hydroxymethyl derivative. The table below summarizes potential microbial biotransformation reactions based on studies of related compounds.

Microorganism Substrate (Related Compound) Transformation Reaction Product
Aspergillus nigerSesquiterpenoid ketoneHydroxylation of a methyl groupHydroxymethyl derivative
Rhizopus arrhizusSesquiterpenoid ketoneHydroxylation of a methyl groupHydroxymethyl derivative
Pseudomonas sp.CyclohexanolRing oxidation and cleavage5-oxohexanoate

This table presents potential biotransformation reactions for this compound based on enzymatic capabilities observed with related cyclic ketones.

Enzymatic Degradation Pathways of this compound in Environmental Contexts

The environmental degradation of this compound is likely to proceed through enzymatic pathways that target the β-diketone ring structure. A key enzyme in the degradation of the parent compound is cyclohexane-1,3-dione hydrolase. wikipedia.org This enzyme catalyzes the hydrolytic cleavage of the C-C bond in the diketone ring, leading to the formation of 5-oxohexanoate. wikipedia.org

The systematic name for this enzyme class is cyclohexane-1,3-dione acylhydrolase (decyclizing). wikipedia.org It is plausible that this or a similar hydrolase could also act on the substituted derivative, this compound. The degradation pathway would likely involve the initial opening of the cyclic ring, followed by further metabolism of the resulting linear chain.

The enzymatic cleavage of β-diketones can occur through different mechanisms catalyzed by various enzyme families, including serine-triad hydrolases and dioxygenases. nih.gov The specific pathway for this compound would depend on the microorganisms and the enzymatic systems present in a particular environmental context.

Heterologous Expression and Characterization of Enzymes Involved in this compound Metabolism

The heterologous expression of enzymes in microbial hosts like Escherichia coli is a common strategy for their characterization and engineering. nih.govnih.gov While no enzymes specifically involved in the metabolism of this compound have been heterologously expressed and characterized, the enzymes acting on the parent 1,3-cyclohexanedione ring provide a template for such studies.

For example, the gene encoding cyclohexane-1,3-dione hydrolase could be cloned and expressed in a suitable host to study its substrate specificity towards substituted cyclohexanediones, including the 5-(Hydroxymethyl) derivative. This would provide valuable information on its potential role in the degradation of this compound.

Furthermore, the heterologous expression of fungal cytochrome P450 monooxygenases, which are candidates for the hydroxylation step in biosynthesis, would allow for detailed characterization of their catalytic activity and substrate range. nih.gov Such studies are essential for understanding the enzymatic basis of this compound metabolism and for potential biotechnological applications.

The table below outlines a general approach for the heterologous expression and characterization of a candidate enzyme.

Step Description
Gene Identification Identify the gene sequence of the target enzyme (e.g., a putative hydrolase or monooxygenase) from a relevant microorganism.
Cloning Clone the gene into an appropriate expression vector.
Heterologous Expression Transform a suitable host organism (e.g., E. coli) with the expression vector and induce protein expression.
Purification Purify the recombinant enzyme using chromatography techniques.
Characterization Characterize the enzyme's activity, substrate specificity (including towards this compound), kinetics, and optimal reaction conditions.

This table provides a generalized workflow for the heterologous expression and characterization of enzymes potentially involved in the metabolism of this compound.

Derivatives and Analogues of 5 Hydroxymethyl 1,3 Cyclohexanedione

Design Principles for 5-(Hydroxymethyl)-1,3-cyclohexanedione Analogues

The design of analogues based on the this compound core is primarily driven by the principles of rational drug design, which aim to optimize the compound's interaction with a specific biological target. Key strategies include modifying the scaffold to enhance binding affinity, selectivity, and pharmacokinetic properties.

The cyclohexane-1,3-dione moiety is a known structural feature in various biologically active molecules. nih.govmdpi.com The design of new analogues often involves computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling and structure-based drug design. nih.gov These approaches help in understanding how different structural modifications influence the biological activity of the compounds. For instance, QSAR studies on cyclohexane-1,3-dione derivatives have revealed that their inhibitory activity against certain enzymes is closely related to their physicochemical and electronic molecular descriptors. nih.gov

Key design considerations for analogues of this compound include:

Modification of the Hydroxymethyl Group: The hydroxyl group at the 5-position can be esterified, etherified, or replaced with other functional groups to alter polarity, lipophilicity, and potential for hydrogen bonding.

Substitution at the C2 Position: The active methylene (B1212753) group between the two carbonyls is a prime site for introducing various substituents to explore new interactions with the target binding site.

By systematically applying these design principles, researchers can generate libraries of analogues with diverse properties for biological screening.

Synthesis and Characterization of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives can be achieved through various synthetic routes, often starting from readily available precursors. The versatile chemistry of the cyclohexane-1,3-dione scaffold allows for a wide range of chemical transformations. researchgate.net

A general approach to synthesizing derivatives often involves the initial preparation of the core this compound ring, followed by functionalization at specific positions. For example, the active methylene group at the C2 position can be readily alkylated or acylated under basic conditions. The hydroxyl group at the 5-position can be modified using standard protection and deprotection strategies to allow for selective reactions at other parts of the molecule.

The characterization of these newly synthesized derivatives is crucial to confirm their structure and purity. Standard analytical techniques employed include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed structure of the molecule, including the position and stereochemistry of substituents.

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern.

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the presence of key functional groups such as carbonyls (C=O) and hydroxyls (-OH).

Elemental Analysis: This provides the percentage composition of elements in the compound, which helps in confirming the empirical formula.

While specific synthetic procedures for a wide range of this compound derivatives are not extensively reported in publicly available literature, the general reactivity of the parent cyclohexane-1,3-dione scaffold suggests that a variety of derivatives can be accessed through established organic synthesis methodologies. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogues at the Molecular Level

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For analogues of this compound, SAR studies aim to identify the key structural features required for potent and selective interaction with a biological target.

While specific SAR studies on a broad range of this compound analogues are limited in the available literature, general SAR principles for the broader class of cyclohexane-1,3-diones can be extrapolated. For instance, studies on 2-acyl-cyclohexane-1,3-dione congeners have shown that the nature and length of the acyl side chain significantly impact their inhibitory activity against enzymes like p-hydroxyphenylpyruvate dioxygenase. mdpi.com

A hypothetical SAR study on this compound analogues might involve the systematic modification of different parts of the molecule and evaluating the impact on a specific biological assay.

Table 1: Hypothetical Structure-Activity Relationship Data for this compound Analogues

Compound IDR1 (at C2)R2 (at 5-OH)Biological Activity (IC₅₀, µM)
1HH>100
2CH₃H50
3PhH25
4HAc>100
5CH₃Ac75

This table is for illustrative purposes only and does not represent actual experimental data.

From such a hypothetical study, one might conclude that substitution at the C2 position is beneficial for activity, with an aromatic substituent (Phenyl) being more favorable than a small alkyl group (Methyl). Esterification of the 5-hydroxyl group (Acetylation) appears to be detrimental to activity. These insights are crucial for the rational design of more potent analogues. mdpi.com

Prodrug Strategies and Advanced Delivery Systems Utilizing this compound Scaffolds

The prodrug approach is a well-established strategy in drug development to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug molecule. nih.govnih.gov The this compound scaffold possesses a hydroxyl group that is an ideal handle for the attachment of promoieties to create prodrugs.

The primary goal of developing a prodrug of a this compound analogue would be to improve properties such as:

Solubility: Attaching a polar promoiety, such as a phosphate (B84403) or an amino acid, can enhance aqueous solubility.

Permeability: For improved membrane permeability, a lipophilic promoiety can be attached.

Targeted Delivery: A promoiety that is recognized by a specific transporter or enzyme at the target site can be utilized for site-specific drug release.

Table 2: Potential Prodrug Strategies for this compound Analogues

Prodrug LinkagePromoietiesPotential AdvantageCleavage Mechanism
EsterAliphatic or aromatic carboxylic acids, amino acidsImproved lipophilicity or targeted transportEsterases
CarbonateAlkyl or aryl chloroformatesModulated stability and releaseEsterases
Phosphate EsterPhosphate groupsEnhanced aqueous solubilityPhosphatases

These prodrugs are designed to be inactive and stable until they reach the desired biological environment, where they are cleaved by specific enzymes to release the active parent drug.

Advanced delivery systems, such as nanoparticles or liposomes, could also be employed to encapsulate this compound derivatives to improve their delivery profile, protect them from degradation, and control their release.

Conjugation of this compound to Biomolecules for Research Applications

The chemical reactivity of the this compound scaffold makes it a suitable candidate for conjugation to biomolecules such as proteins, peptides, and nucleic acids. nih.gov These bioconjugates can be valuable tools for a variety of research applications, including target identification, imaging, and diagnostics.

The hydroxyl group and the dicarbonyl functionality offer potential sites for conjugation. The hydroxyl group can be activated or converted to other functional groups (e.g., an amine or a carboxylic acid) to facilitate coupling with a biomolecule. The 1,3-dicarbonyl moiety can potentially react with specific amino acid side chains, such as arginine, under certain conditions, although this is more characteristic of 1,2-diones.

Common bioconjugation strategies that could be adapted for this compound derivatives include:

Amide Bond Formation: If the scaffold is modified to contain a carboxylic acid or an amine, it can be coupled to a primary amine or a carboxylic acid on a biomolecule using standard coupling reagents like EDC/NHS.

Click Chemistry: Introduction of an azide (B81097) or alkyne functionality onto the scaffold would allow for highly efficient and specific conjugation to a biomolecule containing the complementary functional group via a copper-catalyzed or strain-promoted azide-alkyne cycloaddition reaction. nih.gov

Thiol-Maleimide Chemistry: Modification of the scaffold with a maleimide (B117702) group would enable its specific reaction with free thiol groups on cysteine residues of proteins.

These bioconjugation techniques would allow for the site-specific attachment of the this compound moiety to a biomolecule, enabling researchers to probe its biological interactions and mechanisms of action.

Natural Occurrence and Ecological Roles of 5 Hydroxymethyl 1,3 Cyclohexanedione

Isolation and Identification of 5-(Hydroxymethyl)-1,3-cyclohexanedione from Natural Sources

There is no readily available scientific literature that documents the isolation and identification of this compound from natural sources. Methodical searches of chemical and biological databases have not produced any instances of this compound being extracted directly from plants, microorganisms, or animals.

Distribution of this compound Across Biological Kingdoms

Information regarding the distribution of this compound across the different biological kingdoms (Plantae, Animalia, Fungi, Protista, Archaea/Bacteria) is not present in the accessible scientific literature. Consequently, a data table illustrating its presence in various species cannot be compiled at this time.

Ecological Significance and Allelopathic Effects of this compound

The ecological significance of this compound remains uncharacterized, as there are no published studies on its interactions within ecosystems. Furthermore, its potential as an allelopathic agent has not been investigated. Research into the allelopathic effects of chemical compounds typically involves germination and growth inhibition assays on target plant species. However, no such studies have been reported for this compound.

Role of this compound in Plant Defense Mechanisms

The role of this compound in plant defense mechanisms is currently unknown. Plants produce a vast array of secondary metabolites to defend against herbivores, pathogens, and competing plants. While the broader class of cyclohexanediones has been studied for various biological activities, the specific function of the 5-(hydroxymethyl) derivative in plant defense has not been documented in scientific research.

Analytical Research Methods for 5 Hydroxymethyl 1,3 Cyclohexanedione

Chromatographic Techniques for Separation and Quantification of 5-(Hydroxymethyl)-1,3-cyclohexanedione

Chromatographic methods are paramount for the separation and quantification of this compound from complex mixtures. The choice of technique depends on the compound's volatility, polarity, and the matrix in which it is present.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a highly suitable technique for the analysis of this compound due to the compound's polarity imparted by the hydroxyl and ketone functional groups.

Method development would likely focus on reversed-phase (RP) chromatography. A typical starting point would involve a C18 stationary phase, which separates compounds based on hydrophobicity. Given the polarity of this compound, a mobile phase consisting of a mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol, would be appropriate. sielc.com To ensure good peak shape and retention, the addition of an acid modifier like formic acid or phosphoric acid to the mobile phase is often necessary, especially if mass spectrometry (MS) is used for detection. sielc.com The presence of the hydroxymethyl group makes the target compound more polar than unsubstituted 1,3-cyclohexanedione (B196179), likely resulting in shorter retention times on a C18 column under identical conditions.

For detection, a UV detector would be effective, as the β-diketone moiety exhibits UV absorbance. The maximum absorbance wavelength for related compounds like 1,3-cyclohexanedione derivatives is often in the range of 250-280 nm. nih.gov For more selective and sensitive detection, especially in complex matrices, coupling HPLC with a mass spectrometer (LC-MS) would be the method of choice.

Table 1: Hypothetical HPLC Parameters for this compound Analysis

ParameterSuggested ConditionRationale/Comment
ColumnReversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm)Standard for separation of moderately polar compounds.
Mobile PhaseGradient of Water (with 0.1% Formic Acid) and AcetonitrileProvides good separation and is compatible with MS detection.
Flow Rate1.0 mL/minTypical for standard analytical columns.
DetectionUV at ~260 nm or Mass Spectrometry (ESI)The β-dione structure allows for UV detection; MS provides higher specificity.
Injection Volume10 µLStandard volume for analytical HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and thermally stable compounds. Direct analysis of this compound by GC-MS may be challenging due to its polarity and potential for thermal degradation. The presence of the hydroxyl group increases its boiling point and may lead to poor peak shape.

To overcome these issues, derivatization is a common strategy. The hydroxyl group can be converted to a less polar and more volatile silyl (B83357) ether by reacting it with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This process would significantly improve its chromatographic behavior.

The GC-MS analysis would involve separation on a capillary column, typically with a non-polar or medium-polarity stationary phase like a 5% phenyl-polydimethylsiloxane (e.g., DB-5 or HP-5MS). mdpi.com Following separation, the mass spectrometer would provide mass spectral data for identification based on the compound's fragmentation pattern. The mass spectra of related dimedone derivatives show characteristic fragmentation patterns that can be used for structural elucidation. rsc.org

Capillary Electrophoresis (CE) Applications

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC and GC. wikipedia.org The primary mode of CE, Capillary Zone Electrophoresis (CZE), separates analytes based on their charge-to-size ratio. Since this compound is a neutral molecule under typical pH conditions, its direct analysis by CZE would be challenging.

However, Micellar Electrokinetic Chromatography (MEKC) , a mode of CE, is well-suited for the separation of neutral compounds. nih.gov In MEKC, a surfactant (like sodium dodecyl sulfate, SDS) is added to the buffer above its critical micelle concentration. Neutral analytes partition between the aqueous buffer and the hydrophobic interior of the micelles, and separation occurs based on these differential partitioning coefficients. Research on 1,3-cyclohexanedione has shown its utility as a derivatizing agent for the analysis of aldehydes by MEKC, demonstrating that such structures are amenable to this technique. nih.gov

Spectrophotometric and Fluorometric Assays for this compound Detection

Spectrophotometric and fluorometric assays can provide rapid and cost-effective methods for the quantification of this compound, particularly for screening purposes. The development of such an assay would likely involve a chemical reaction that produces a colored or fluorescent product.

The reactive methylene (B1212753) group situated between the two carbonyls in the 1,3-dione system is a key feature for chemical modification. For instance, 1,3-cyclohexanedione derivatives can react with other molecules to form chromogenic complexes. iisc.ac.in A potential spectrophotometric assay could be based on the condensation reaction of this compound with an aldehyde or a diazonium salt to yield a highly conjugated, colored product. The absorbance of this product would then be measured at its λmax and correlated to the concentration of the analyte. The specificity of such an assay would need to be carefully validated to avoid interference from other compounds present in the sample matrix.

Development of Biosensors for Real-time Monitoring of this compound

The development of biosensors for the real-time monitoring of this compound represents an advanced analytical approach. Biosensors combine a biological recognition element with a physicochemical transducer to generate a signal proportional to the analyte concentration. youtube.com

An enzyme-based biosensor is a plausible design. This would require an enzyme that specifically recognizes and acts upon this compound. For example, if a specific dehydrogenase enzyme could oxidize the hydroxymethyl group or reduce one of the ketone groups, the corresponding change in a cofactor like NADH could be monitored electrochemically. researchgate.net The primary challenge in developing such a biosensor is the identification or engineering of an enzyme with high specificity and activity for the target molecule. While biosensors for other ketones, such as β-hydroxybutyrate, are well-established, these rely on highly specific enzymes that would not be expected to react with a cyclohexanedione structure. nih.govchemrxiv.org

Alternatively, an immunosensor could be developed based on antibodies that specifically bind to this compound. This would involve generating monoclonal or polyclonal antibodies against the target compound and immobilizing them on a transducer surface.

Sample Preparation Strategies for Complex Biological and Environmental Matrices Containing this compound

Effective sample preparation is crucial to remove interfering substances and concentrate the analyte before instrumental analysis, especially from complex biological and environmental matrices. researchgate.net

For biological samples such as plasma, serum, or urine, a primary step is often protein precipitation. This can be achieved by adding an organic solvent like acetonitrile or methanol, followed by centrifugation to remove the precipitated proteins. researchgate.net Subsequently, Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) can be employed for further cleanup and concentration. For a moderately polar compound like this compound, a reversed-phase SPE cartridge (e.g., C18) would be suitable. The sample would be loaded under aqueous conditions, interfering salts and highly polar compounds washed away, and the analyte eluted with an organic solvent.

For environmental matrices such as water or soil, the sample preparation strategy would depend on the specific matrix. For water samples, SPE is a common and effective technique for concentrating the analyte and removing interfering compounds. For soil or sediment samples, an initial extraction step using a suitable solvent (e.g., via sonication or pressurized liquid extraction) would be necessary to transfer the analyte into a liquid phase before further cleanup by LLE or SPE. researchgate.net

Table 2: Potential Sample Preparation Techniques

Matrix TypeTechniqueDescription
Biological Fluids (e.g., Plasma, Urine)Protein Precipitation followed by SPERemoves proteins and concentrates the analyte for enhanced sensitivity. researchgate.net
Environmental WaterSolid-Phase Extraction (SPE)Concentrates the analyte from a large volume of water and removes interfering salts. researchgate.net
Soil/SedimentSolvent Extraction followed by SPEIsolates the analyte from the solid matrix before purification.

Theoretical and Computational Studies of 5 Hydroxymethyl 1,3 Cyclohexanedione

Quantum Chemical Calculations on the Electronic Structure of 5-(Hydroxymethyl)-1,3-cyclohexanedione

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn govern its reactivity, stability, and intermolecular interactions. For this compound, methods like Density Functional Theory (DFT) are employed to model its electronic structure with high accuracy. ekb.eg A typical approach involves geometry optimization of the molecule to find its lowest energy conformation, followed by the calculation of various electronic descriptors. ekb.eg

Key aspects of the electronic structure that are investigated include the distribution of electron density, the energies and shapes of molecular orbitals, and the electrostatic potential. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

Calculations for cyclohexane-1,3-dione derivatives have shown that electronic properties like total energy, HOMO, and LUMO energy levels are significant molecular descriptors in computational studies. nih.govelsevierpure.com For this compound, the presence of the electron-withdrawing ketone groups and the polar hydroxymethyl group significantly influences the electron distribution. The electrostatic potential map would likely show negative potential (red regions) around the oxygen atoms of the carbonyl and hydroxyl groups, indicating areas susceptible to electrophilic attack, and positive potential (blue regions) around the hydrogen atoms, particularly the hydroxyl hydrogen.

Table 1: Calculated Electronic Properties of this compound (Note: These are representative values based on typical DFT calculations at the B3LYP/6-31G(d,p) level and may vary with the computational method.)

PropertyCalculated ValueSignificance
Total Energy-535.4 HartreeThermodynamic stability of the molecule.
HOMO Energy-6.8 eVIndicates potential for electron donation.
LUMO Energy-1.2 eVIndicates potential for electron acceptance.
HOMO-LUMO Gap5.6 eVRelates to chemical reactivity and stability.
Dipole Moment3.5 DebyeMeasures the overall polarity of the molecule.

Molecular Dynamics Simulations of this compound in Solution and Biological Environments

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, capturing their motion and interactions with their environment. mdpi.com For this compound, MD simulations can be used to study its conformational flexibility and solvation properties in aqueous solution, as well as its interactions within a biological environment, such as the active site of an enzyme.

In a typical MD simulation, the molecule is placed in a simulation box filled with solvent molecules (e.g., water). mdpi.com The system's energy is minimized, and then it is gradually heated and equilibrated to physiological conditions (temperature and pressure). mdpi.com The simulation then proceeds for a set period (nanoseconds to microseconds), during which the trajectories of all atoms are calculated by solving Newton's equations of motion.

Analysis of the simulation in an aqueous environment would reveal how water molecules arrange around the polar hydroxymethyl and carbonyl groups, forming hydrogen bonds and influencing the molecule's solubility and conformational preferences. When simulated within a protein's binding pocket, MD can assess the stability of the binding pose predicted by docking studies. rsc.org Key analyses include calculating the root-mean-square deviation (RMSD) to monitor conformational stability, analyzing hydrogen bond lifetimes to quantify specific interactions, and computing binding free energies to estimate binding affinity. najah.edu

Table 2: Typical Parameters for an MD Simulation of this compound

ParameterSettingPurpose
Force FieldAMBER, CHARMM, or OPLSDescribes the potential energy of the system. mdpi.com
Solvent ModelTIP3P or SPC/EExplicitly represents water molecules. mdpi.com
System Size~5000 atoms (solvated)Provides a realistic solution environment.
Simulation Time100 nsAllows for sampling of relevant molecular motions.
EnsembleNPT (Isothermal-isobaric)Maintains constant temperature and pressure. mdpi.com
Temperature300 KSimulates physiological conditions.
Pressure1 barSimulates physiological conditions.

In Silico Prediction of Reactivity and Metabolic Pathways of this compound

In silico tools are invaluable for predicting the metabolic fate of a compound, helping to identify potential metabolites that could be active, inactive, or toxic. news-medical.net For this compound, various software platforms can be used to predict its metabolic pathways by simulating the enzymatic reactions it is likely to undergo in the body. nih.gov

These prediction tools combine knowledge-based systems, which contain information on known biotransformations, with machine learning algorithms. news-medical.netnih.gov They identify susceptible sites on the molecule for metabolic attack by enzymes such as cytochrome P450s (CYPs), UDP-glucuronosyltransferases (UGTs), and sulfotransferases (SULTs). news-medical.net

For this compound, the primary alcohol of the hydroxymethyl group is a likely site for Phase I oxidation by alcohol dehydrogenases or CYPs to form the corresponding aldehyde and subsequently a carboxylic acid. The ketone groups could undergo reduction. The hydroxyl group is also a prime candidate for Phase II conjugation reactions, such as glucuronidation (by UGTs) or sulfation (by SULTs), which typically increase water solubility and facilitate excretion. The prediction of these pathways is crucial for understanding the compound's pharmacokinetic profile.

Table 3: Predicted Metabolic Pathways for this compound

Metabolic ReactionPredicted MetaboliteEnzyme FamilyMetabolic Phase
Oxidation5-Formyl-1,3-cyclohexanedioneADH / CYPPhase I
Oxidation5-Carboxy-1,3-cyclohexanedioneALDH / CYPPhase I
Reduction5-(Hydroxymethyl)-3-hydroxy-cyclohexanoneCarbonyl ReductasesPhase I
Glucuronidation5-(Glucuronidyloxymethyl)-1,3-cyclohexanedioneUGTPhase II
Sulfation5-(Sulfoyloxymethyl)-1,3-cyclohexanedioneSULTPhase II

Docking Studies and Molecular Modeling of this compound-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when they are bound to each other to form a stable complex. rjptonline.org It is widely used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a protein target. rjptonline.orgnih.gov

The process involves preparing the 3D structures of both the ligand and the target protein. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site. Each of these poses is evaluated using a scoring function, which estimates the binding affinity. najah.edu The pose with the best score is considered the most likely binding mode.

For this compound, docking studies could explore its potential to inhibit enzymes where a polar, cyclic scaffold is favorable. For example, related cyclohexane-1,3-dione derivatives have been studied as inhibitors of c-Met tyrosine kinase. elsevierpure.com In a hypothetical docking study against a kinase, the hydroxymethyl group and the carbonyl oxygens would be expected to form key hydrogen bonds with amino acid residues in the active site, such as aspartate or serine, while the cyclohexane (B81311) ring could engage in hydrophobic interactions. mdpi.com

Table 4: Hypothetical Docking Results for this compound against a Protein Kinase

ParameterResultInterpretation
Docking Score-7.5 kcal/molPredicts a favorable binding affinity.
Predicted Binding PoseHydroxymethyl group in H-bond pocketAnchors the ligand in the active site.
Key H-Bond InteractionsASP 180, SER 122Strong, specific interactions contributing to affinity.
Key Hydrophobic InteractionsLEU 55, VAL 63Non-specific interactions contributing to binding.
RMSD from reference1.2 ÅIndicates a stable and well-defined binding mode.

QSAR (Quantitative Structure-Activity Relationship) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. researchgate.net For this compound, a QSAR study would involve designing and synthesizing a library of its derivatives and testing their biological activity against a specific target.

The process begins by creating a dataset of these derivatives and their corresponding measured activities (e.g., IC₅₀ values). For each molecule, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including topological (e.g., connectivity indices), physicochemical (e.g., LogP, polar surface area), and electronic (e.g., HOMO/LUMO energies) properties. nih.govelsevierpure.com

Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are then used to build a model that correlates the descriptors with the observed activity. nih.govelsevierpure.com A robust QSAR model can be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds and prioritizing synthetic efforts. Studies on cyclohexane-1,3-dione derivatives have successfully used QSAR to identify key structural features for inhibiting non-small-cell lung cancer cells. nih.gov

Table 5: Example Molecular Descriptors for a QSAR Study of this compound Derivatives

Derivative SubstitutionLogPPolar Surface Area (Ų)HOMO Energy (eV)Predicted Activity
None (Parent Compound)-0.574.6-6.8Baseline
2-Methyl-0.174.6-6.7Higher
4-Fluoro-0.474.6-7.0Lower
5-(Methoxymethyl)-0.283.8-6.6Higher

Future Research Directions and Emerging Applications of 5 Hydroxymethyl 1,3 Cyclohexanedione

Integration of 5-(Hydroxymethyl)-1,3-cyclohexanedione Research with Systems Biology Approaches

Systems biology offers a holistic framework to understand the complex interactions of small molecules within a biological system. researchgate.net By integrating multi-omics data, researchers can move beyond a one-target, one-molecule paradigm to a more comprehensive understanding of the compound's effects. For this compound, a systems biology approach would be instrumental in elucidating its mechanism of action and identifying potential molecular targets.

Future research could involve treating various cell lines or model organisms with this compound and subsequently performing a suite of omics analyses. nih.gov These approaches, including genomics, transcriptomics, proteomics, and metabolomics, can provide a multi-layered view of the cellular response to the compound. slideshare.netfrontiersin.org For instance, transcriptomic analysis could reveal changes in gene expression, while proteomics could identify alterations in protein levels and post-translational modifications. researchgate.net Metabolomics would offer insights into the metabolic pathways affected by the compound. researchgate.net The integration of these datasets could help construct a comprehensive network of the compound's interactions, revealing both on-target and off-target effects. researchgate.net

Omics Approach Potential Data Generated Research Implications
Transcriptomics (RNA-Seq) Differentially expressed genes upon treatment.Identification of signaling pathways modulated by the compound.
Proteomics (Mass Spectrometry) Changes in protein abundance and post-translational modifications.Pinpointing direct protein targets and downstream effector proteins.
Metabolomics (LC-MS, NMR) Alterations in endogenous metabolite concentrations.Understanding the impact on cellular metabolism and bioenergetics.
Interactomics Protein-protein or protein-small molecule interaction networks.Mapping the compound's interaction landscape within the cell. slideshare.net

This table outlines potential systems biology approaches for studying this compound, the types of data they could generate, and the research implications of these findings.

Exploration of Novel Bioactivities of this compound

The cyclohexane-1,3-dione core is present in various natural and synthetic compounds with demonstrated biological activities, including herbicidal, antibacterial, and anticancer properties. nih.govresearchgate.netacs.orgresearchgate.net This suggests that this compound may also possess a range of unexplored bioactivities.

A crucial future direction will be the systematic screening of this compound against diverse biological targets. High-throughput screening (HTS) campaigns can be employed to test the molecule against large libraries of enzymes, receptors, and whole-cell models representing various disease states. For example, screening against a panel of cancer cell lines could reveal potential anti-proliferative effects. acs.org Similarly, testing against a range of bacterial and fungal pathogens could uncover antimicrobial properties. nih.gov Phenotypic profiling methods can also be used to predict the compound's bioactivity. biorxiv.org

Screening Platform Potential Bioactivity to Explore Example Assay
Cancer Cell Line Panel (e.g., NCI-60) Anticancer/cytotoxic activityCell viability assays (e.g., MTT, CellTiter-Glo)
Microbial Cultures (Bacteria, Fungi) Antimicrobial activityMinimum Inhibitory Concentration (MIC) determination
Enzyme Inhibition Assays Specific enzyme modulationKinase or protease inhibition assays
Receptor Binding Assays Receptor agonism or antagonismRadioligand binding or functional reporter assays
Zebrafish Embryo Model Developmental toxicity or therapeutic effectsMorphological and behavioral screening

This table presents potential screening platforms to explore novel bioactivities of this compound, the types of activities that could be investigated, and examples of relevant assays.

Application of this compound as a Chemical Probe in Biological Research

A well-characterized small molecule can serve as a powerful chemical probe to investigate biological processes. nih.govnumberanalytics.comaacrjournals.org If this compound is found to have a specific and potent biological activity, it could be developed into such a tool. The key principles for a good chemical probe include high affinity, selectivity for its target, and demonstrated activity in a cellular context. researchgate.netunc.edu

Future work would focus on identifying the specific molecular target(s) of this compound. Techniques such as affinity purification coupled with mass spectrometry could be used to pull down binding partners from cell lysates. researchgate.net Once a target is validated, the compound could be used to study the target's function in health and disease. For instance, if it inhibits a particular enzyme, it could be used to probe the physiological consequences of that enzyme's inhibition in a temporal and dose-dependent manner, offering advantages over genetic knockout approaches. annualreviews.org The hydroxymethyl group on the molecule could also serve as a handle for chemical modification, allowing for the attachment of fluorescent tags or biotin (B1667282) for visualization and pull-down experiments. nih.govoup.com

Biotechnological Production and Optimization of this compound

As research into the applications of this compound progresses, the development of sustainable and efficient production methods will become crucial. Metabolic engineering of microorganisms offers a promising alternative to traditional chemical synthesis. nih.govberkeley.edulbl.gov By introducing and optimizing biosynthetic pathways in microbial hosts like Escherichia coli or Saccharomyces cerevisiae, it may be possible to produce the compound from renewable feedstocks. thechemicalengineer.comnih.gov

Future research in this area would involve identifying a potential biosynthetic route to this compound. This could involve enzymes capable of forming the cyclohexanedione ring and others that can perform the hydroxymethylation. rsc.orgtudelft.nlnih.gov Once a pathway is designed, synthetic biology tools can be used to assemble the corresponding genes in a production host. nih.gov Subsequent optimization would involve techniques like CRISPR-based genome editing to enhance precursor supply, eliminate competing pathways, and improve product tolerance and export. thechemicalengineer.com

Nanotechnology-Based Delivery Systems for this compound in Research Contexts

To effectively use this compound as a research tool, particularly in complex biological systems or in vivo models, advanced delivery systems may be required. Nanotechnology offers a range of platforms to improve the solubility, stability, and targeted delivery of small molecules. cd-bioparticles.compharmtech.comlabinsights.nl

Future investigations could focus on encapsulating this compound into various nanocarriers, such as liposomes, polymeric nanoparticles, or lipid nanoparticles (LNPs). nih.govwikipedia.orgosu.edunih.govnih.govacs.orgrsc.org These delivery systems can protect the compound from degradation, control its release profile, and potentially be decorated with targeting ligands to direct it to specific cell types or tissues. frontiersin.org For example, if the compound is being studied as a potential anticancer agent, nanoparticles could be designed to accumulate preferentially in tumor tissue through the enhanced permeability and retention (EPR) effect. nih.gov The ability to control the delivery and release of this small molecule would be invaluable for its application in both basic research and preclinical studies. nih.govnih.govmdpi.combirmingham.ac.uk

Nanocarrier Type Material Composition Potential Advantages for Research
Liposomes Phospholipid bilayersBiocompatible; can encapsulate both hydrophilic and hydrophobic compounds.
Polymeric Nanoparticles Biodegradable polymers (e.g., PLGA)Controlled and sustained release; tunable properties.
Lipid Nanoparticles (LNPs) Ionizable lipids, phospholipids, cholesterol, PEG-lipidsHigh encapsulation efficiency for small molecules; potential for targeted delivery. nih.gov
Micelles Amphiphilic block copolymersCan solubilize poorly water-soluble compounds; small size for tissue penetration.

This table summarizes different types of nanotechnology-based delivery systems that could be developed for this compound and their potential benefits in a research context.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(Hydroxymethyl)-1,3-cyclohexanedione, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via acid-catalyzed cyclization of substituted diketones or through regioselective hydroxylation of 1,3-cyclohexanedione derivatives. Key parameters include temperature (80–120°C), solvent polarity (e.g., ethanol vs. DMF), and catalyst choice (e.g., p-toluenesulfonic acid). Yield optimization requires monitoring via HPLC and NMR to track intermediates .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodology : Use spectroscopic techniques:

  • NMR : Assign peaks for hydroxyl protons (δ 4.5–5.5 ppm) and carbonyl groups (δ 2.1–2.8 ppm).
  • FT-IR : Confirm hydroxyl (3200–3600 cm⁻¹) and diketone (1700–1750 cm⁻¹) functional groups.
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

  • Methodology : Start with in vitro assays:

  • Antimicrobial : Broth microdilution (MIC determination against S. aureus or E. coli).
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
  • Anti-inflammatory : COX-2 inhibition ELISA. Ensure solvent controls (DMSO ≤1%) to avoid false positives .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., variable cytotoxicity across studies) be resolved?

  • Methodology : Conduct meta-analysis of experimental variables:

  • Purity : Validate compound purity (>95%) via HPLC.
  • Cell line variability : Compare genetic profiles (e.g., p53 status) using RNA sequencing.
  • Assay conditions : Standardize incubation time (24–72 hrs) and serum concentration .

Q. What advanced computational models predict the compound’s reactivity in aqueous environments?

  • Methodology : Employ density functional theory (DFT) at the B3LYP/6-31G** level to model:

  • Tautomerization : Stability of enol vs. keto forms.
  • Solvation effects : Use implicit solvent models (e.g., COSMO) to predict hydrolysis rates. Validate with experimental kinetic studies .

Q. How does stereochemistry impact its interaction with biological targets (e.g., enzymes)?

  • Methodology : Synthesize enantiomers via chiral catalysts (e.g., Evans’ oxazolidinones) and test binding affinity using:

  • Surface plasmon resonance (SPR) : Measure real-time protein-ligand interactions.
  • Molecular docking : Compare binding poses in active sites (e.g., using AutoDock Vina) .

Q. What factorial design strategies optimize multi-step synthesis while minimizing byproducts?

  • Methodology : Apply a 2⁴ factorial design to evaluate factors:

  • Variables : Temperature, catalyst concentration, solvent polarity, reaction time.
  • Response surface methodology (RSM) : Identify interactions affecting yield. Use GC-MS to quantify byproducts (e.g., dehydrated derivatives) .

Methodological Best Practices

  • Reproducibility : Document synthesis protocols using CHEMRENDER diagrams and deposit raw spectral data in repositories (e.g., PubChem) .
  • Data Validation : Cross-verify bioactivity results with orthogonal assays (e.g., flow cytometry for apoptosis vs. caspase-3 ELISA) .
  • Ethical Reporting : Adhere to ICMJE guidelines for disclosing chemical hazards (e.g., LD50 data) and conflicts of interest .

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